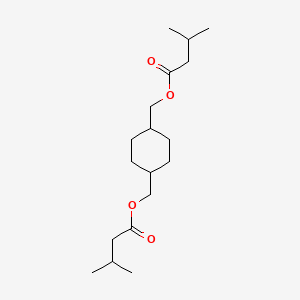

1,4-Cyclohexanedimethanol Diisovalerate

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-methylbutanoyloxymethyl)cyclohexyl]methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-13(2)9-17(19)21-11-15-5-7-16(8-6-15)12-22-18(20)10-14(3)4/h13-16H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMXPRHTVNDCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1CCC(CC1)COC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377085-57-9 | |

| Record name | Butanoic acid, 3-methyl-, 1,4-cyclohexanediylbis(methylene) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377085-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 1,4 Cyclohexanedimethanol Diisovalerate

Strategies for Esterification of 1,4-Cyclohexanedimethanol (B133615) with Isopentanoic Acid Derivatives

Catalytic Approaches to Ester Bond Formation

The formation of ester bonds in 1,4-Cyclohexanedimethanol Diisovalerate can be effectively achieved through various catalytic methods. Heterogeneous acid catalysts are particularly noteworthy as they offer advantages such as ease of separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. oru.edu Solid acid catalysts like sulfated zirconia, tungstated zirconia, and various zeolites have demonstrated high efficacy in esterification reactions, which are analogous to the synthesis of the target molecule. oru.edu These catalysts possess active acid sites that facilitate the reaction between the alcohol and carboxylic acid. oru.edu

For instance, in processes like biodiesel production, which involves the esterification of free fatty acids, catalysts such as sulfated zirconia have shown the ability to achieve high yields. nih.gov The reaction mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The use of a solid support enhances thermal stability and provides a large surface area for the reaction to occur. oru.edu While specific data for the synthesis of 1,4-Cyclohexanedimethanol Diisovalerate using these catalysts is not extensively published, the principles derived from similar esterifications suggest their high potential. Key parameters influencing the reaction include temperature, molar ratio of reactants, and catalyst loading. nih.gov

Enzymatic Synthesis Pathways for Enhanced Selectivity

Enzymatic synthesis offers a highly selective and environmentally benign route to ester production. Lipases, particularly immobilized forms, are widely used as biocatalysts for esterification due to their high efficiency under mild reaction conditions. csic.esnih.gov The immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435, is a prominent biocatalyst for such reactions. csic.esnih.gov It has been successfully employed in the synthesis of a wide range of esters, including polyesters and diesters, often in solvent-free systems. mdpi.comresearchgate.net

The enzymatic process involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester. This mechanism contributes to the high selectivity of the reaction, minimizing the formation of byproducts. nih.gov The use of immobilized enzymes simplifies the purification process as the catalyst can be easily filtered off and reused for multiple cycles. csic.es Research on the synthesis of various diesters using Novozym 435 demonstrates its capability to catalyze reactions involving diols like 1,4-butanediol, which is structurally similar to 1,4-cyclohexanedimethanol. csic.esresearchgate.net This suggests that a similar approach would be effective for producing 1,4-Cyclohexanedimethanol Diisovalerate with high purity and yield.

Green Chemistry Principles in Diisovalerate Production

The production of 1,4-Cyclohexanedimethanol Diisovalerate can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. resolvemass.cagcande.org A key aspect is the use of solvent-free reaction conditions, which increases process efficiency by maximizing the concentration of reactants and simplifies product purification. nih.govmdpi.com Both enzymatic and some heterogeneous catalytic methods are well-suited for solvent-free synthesis. mdpi.comnih.gov

Precursor Synthesis: Innovations in 1,4-Cyclohexanedimethanol Production

The availability of 1,4-Cyclohexanedimethanol (CHDM) is a critical factor in the synthesis of its diisovalerate ester. Traditionally produced from petroleum-derived feedstocks, significant research has been directed towards optimizing its production and developing sustainable pathways from bio-based sources.

Optimized Hydrogenation Technologies for Cyclic Diol Generation

The commercial synthesis of CHDM has predominantly involved the two-step hydrogenation of dimethyl terephthalate (B1205515) (DMT). mdpi.comgoogle.com More recently, direct hydrogenation of terephthalic acid (PTA) has become a significant research focus. bohrium.com Innovations in catalyst technology have been central to improving the efficiency of these processes. Bimetallic catalysts, particularly those containing ruthenium and tin (Ru-Sn) supported on materials like alumina (B75360) (γ-Al2O3), have shown considerable promise. nih.govnih.gov The addition of a third metal, such as palladium (Pd), can create a composite catalyst that effectively hydrogenates both the benzene (B151609) ring and the carboxylic acid groups of PTA in a one-step process. nih.govnih.gov

The synergistic effect between the metals is key to the high performance of these catalysts. For instance, Pd-based components are effective for the initial hydrogenation of the aromatic ring, while Ru-based components are more effective for the subsequent reduction of the carboxyl groups. nih.gov The addition of tin is thought to activate the carboxyl groups, enhancing the selectivity towards the desired diol. bohrium.com Research has shown that optimizing the ratio of these metals, as well as reaction conditions such as temperature and pressure, can lead to high yields of CHDM. nih.gov

Below are tables summarizing research findings on the catalytic hydrogenation of PTA and DMT to CHDM.

Table 1: Catalytic Hydrogenation of Terephthalic Acid (PTA) to 1,4-Cyclohexanedimethanol (CHDM)

| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | PTA Conversion (%) | CHDM Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5% Pd/C (Step 1) & 5% Ru-5% Sn/C (Step 2) | 250 | 12 (Step 1), 10 (Step 2) | 1 (Step 1), 6 (Step 2) | 99.4 | 97.7 | nih.gov |

| 2.5% Pd/Y-zeolite & 2.5% Ru-2.5% Sn-1.5% Pt/Y-zeolite | 230 | 8 | - | 100 | 93 (selectivity) | nih.gov |

| Ru-Sn/γ-Al2O3 & Pd/γ-Al2O3 | ~250 | ~10 | - | 96.3 | 72.2 | nih.gov |

| Sn-Ru-B/Al2O3 | 150 (Stage 1), 230 (Stage 2) | 6 (Stage 1), 10 (Stage 2) | - | 100 | 86.32 | nih.gov |

Table 2: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT) to 1,4-Cyclohexanedimethanol (CHDM)

| Catalyst System | Temperature (°C) | Pressure (bar) | DMT Conversion (%) | CHDM Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd catalyst (Step 1) & Copper chromite (Step 2) | 180 (Step 1), 200 (Step 2) | - | - | - | mdpi.com |

| Ru5PtSn nanocluster | 100 | 20 | High | High | mdpi.com |

| Potassium-modified Ni/SiO2 (to DMCD) | - | - | 95 | 96 (selectivity to DMCD) | researchgate.netrsc.org |

Bio-Based Feedstock Utilization for Sustainable 1,4-Cyclohexanedimethanol Synthesis

The transition to a bio-based economy has spurred research into producing commodity chemicals from renewable resources. semanticscholar.orgresearchgate.net Furfural (B47365), a platform molecule derived from the hemicellulose component of lignocellulosic biomass, is a promising starting material for a variety of chemicals, including precursors to CHDM. researchgate.netnih.govift.co.za The conversion of furfural and its derivatives into cyclic diols represents a significant step towards a more sustainable chemical industry. rsc.orgrsc.orgcsic.esrsc.org

Control of Stereoisomeric Ratios in 1,4-Cyclohexanedimethanol Precursors

The stereochemistry of 1,4-cyclohexanedimethanol (CHDM), specifically the ratio of its cis and trans isomers, is a critical parameter that significantly influences the properties of resulting polymers, including 1,4-cyclohexanedimethanol diisovalerate. Consequently, the ability to control the stereoisomeric ratio during the synthesis of this precursor is of paramount importance in tailoring the final product's characteristics for specific applications. The primary route to CHDM is the catalytic hydrogenation of dimethyl terephthalate (DMT) or terephthalic acid (TPA), and the stereochemical outcome of this reaction is highly dependent on the chosen catalyst systems and reaction conditions. wikipedia.orgnih.gov

The industrial production of CHDM typically involves a two-step hydrogenation process. wikipedia.org First, the aromatic ring of DMT is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD), which is then further hydrogenated to yield CHDM. wikipedia.org The choice of catalyst in this process plays a pivotal role in determining the final cis/trans isomer ratio. wikipedia.org For instance, the use of a copper chromite catalyst, which is common in industrial applications, typically yields a mixture with a trans/cis ratio of approximately 70/30. mdpi.comgoogle.com Similarly, the hydrogenation of an ester of 1,4-cyclohexanedicarboxylic acid often results in a mixture containing about 75% of the trans isomer and 25% of the cis isomer. google.com

Advanced methodologies have been developed to manipulate this ratio, often aiming to increase the proportion of the trans isomer, which can impart desirable properties such as higher melting points and improved thermal stability to polyesters. google.com One approach involves a subsequent isomerization step where cis-1,4-cyclohexanedimethanol is converted to the trans isomer. This vapor-phase isomerization can yield mixtures containing 70-80% of the trans isomer, depending on the catalyst and conditions employed. google.com

More recent research has focused on achieving a high trans ratio directly during the hydrogenation process, thereby avoiding a separate isomerization step. A patented method describes a two-stage hydrogenation of terephthalic acid where controlling the content of the raw material and the intermediate, 1,4-cyclohexanedicarboxylic acid (CHDA), allows for the stable production of CHDM with a high proportion of the trans isomer. google.com This is significant because the direct hydrogenation of terephthalic acid can sometimes initially produce a higher proportion of the cis isomer, with reported cis/trans molar ratios ranging from 8:2 to 6:4. google.com

The reaction temperature is another critical variable for controlling the stereoisomeric outcome. In the second stage of hydrogenation, higher reaction temperatures tend to favor the formation of the trans isomer of CHDM. nih.gov This is attributed to the lower thermal stability and higher internal energy of the cis isomer, which can convert to the more stable trans form at elevated temperatures. nih.gov

The development of novel catalyst systems is at the forefront of controlling CHDM stereochemistry. Composite metal catalysts, such as Ru-Sn/γ-Al₂O₃ and Pd/γ-Al₂O₃, have been investigated for the hydrogenation of terephthalic acid. nih.gov For example, a two-step process using a 5% Pd/C catalyst in the first step and a 5% Ru-5% Sn/C catalyst in the second step has been shown to be effective. nih.gov Another approach utilized a composite catalyst system with 2.5% Pd/Y-zeolite and 2.5% Ru-2.5% Sn-1.5% Pt/Y-zeolite in a fixed-bed reactor to achieve high conversion and selectivity for CHDM. nih.gov

The following table summarizes various catalytic systems and conditions and their impact on the stereoisomeric ratio of 1,4-cyclohexanedimethanol.

| Starting Material | Catalyst System | Key Process Conditions | Resulting Isomer Ratio (trans/cis) | Reference(s) |

| Dimethyl Terephthalate (DMT) | Copper Chromite | Industrial Standard | ~70/30 | wikipedia.orggoogle.com |

| Ester of 1,4-Cyclohexanedicarboxylic Acid | Not specified | Typical Hydrogenation | ~75/25 | google.com |

| cis-1,4-Cyclohexanedimethanol | Not specified | Vapor-Phase Isomerization | 70/30 to 80/20 | google.com |

| Terephthalic Acid (TPA) | Two-stage hydrogenation catalysts | Control of TPA and CHDA content | High trans ratio | google.com |

| Terephthalic Acid (TPA) | 5% Pd/C (Step 1); 5% Ru-5% Sn/C (Step 2) | Step 1: 250°C, 12 MPa H₂; Step 2: 250°C, 10 MPa H₂ | Not specified, but high CHDM yield | nih.gov |

| Terephthalic Acid (TPA) | 2.5% Pd/Y-zeolite & 2.5% Ru-2.5% Sn-1.5% Pt/Y-zeolite | Fixed-bed reactor, 230°C, 8 MPa H₂ | Not specified, but high CHDM selectivity | nih.gov |

Stereochemical Aspects and Conformational Analysis of 1,4 Cyclohexanedimethanol Diisovalerate

Investigation of Cis and Trans Isomeric Configurations

1,4-Cyclohexanedimethanol (B133615) Diisovalerate is derived from the precursor 1,4-Cyclohexanedimethanol (CHDM), which exists as a mixture of cis and trans stereoisomers. This isomerism arises from the relative orientation of the two hydroxymethyl groups on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. Consequently, 1,4-Cyclohexanedimethanol Diisovalerate also exists as a mixture of cis and trans isomers, with the isovalerate groups retaining the stereochemical arrangement of the parent diol.

The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric strain. In the cis isomer, one isovalerate-substituted methylene (B1212753) group is in an axial position and the other in an equatorial position. The ring can undergo a conformational flip, which interchanges the axial and equatorial positions. For the trans isomer, the more stable conformation has both isovalerate-substituted methylene groups in equatorial positions (diequatorial). A less stable diaxial conformation is also possible but is energetically unfavorable due to significant steric hindrance.

Commercial production of CHDM, and subsequently the diisovalerate, typically results in a mixture of cis and trans isomers. The ratio of these isomers can vary depending on the synthesis and purification processes.

Influence of Stereochemistry on Molecular Conformation and Packing

The cis and trans stereochemistry of the cyclohexane ring in 1,4-Cyclohexanedimethanol Diisovalerate has a profound impact on its three-dimensional shape and how the molecules arrange themselves in the solid and liquid states.

The trans isomer, with its predominantly diequatorial conformation, is a more linear and symmetrical molecule compared to the cis isomer. This higher degree of symmetry and regularity allows for more efficient packing in a crystal lattice. This can lead to a higher melting point and a greater tendency to crystallize for the pure trans isomer. In contrast, the cis isomer has a less symmetrical, more bent structure, which can disrupt crystal packing and lead to a lower melting point and a greater tendency to exist in an amorphous or liquid state.

The presence of a mixture of cis and trans isomers, as is common in commercial grades, further complicates molecular packing. The irregularity introduced by the presence of both isomers hinders crystallization, resulting in the compound typically being a liquid at room temperature. The specific cis:trans ratio can influence physical properties such as viscosity and melting range. For polymers synthesized from CHDM, the stereochemistry is known to significantly affect the thermal properties; for instance, a higher trans content in polyesters leads to increased crystallinity and higher melting points. This principle suggests a similar influence on the molecular packing of the diisovalerate monomer.

| Isomer | Predominant Conformation | Molecular Shape | Expected Influence on Packing |

|---|---|---|---|

| cis-1,4-Cyclohexanedimethanol Diisovalerate | Axial-Equatorial | Bent/Less Symmetrical | Disrupts crystal packing, lower melting point |

| trans-1,4-Cyclohexanedimethanol Diisovalerate | Diequatorial | Linear/More Symmetrical | Favors efficient crystal packing, higher melting point |

Advanced Analytical Techniques for Isomer Quantification and Structural Elucidation

A variety of advanced analytical techniques are essential for the separation, quantification, and detailed structural characterization of the cis and trans isomers of 1,4-Cyclohexanedimethanol Diisovalerate.

Gas Chromatography (GC): GC is a powerful technique for separating the cis and trans isomers. tcichemicals.com Due to differences in their physical properties, such as boiling point and interaction with the stationary phase of the GC column, the two isomers will have different retention times, allowing for their separation and quantification. The relative peak areas in the chromatogram can be used to determine the cis:trans isomer ratio in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation of the isomers. chemicalbook.com The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are highly sensitive to their stereochemical environment (axial vs. equatorial).

In ¹H NMR, the chemical shifts of the protons attached to the cyclohexane ring and the methylene groups bearing the isovalerate esters will differ between the cis and trans isomers. The coupling patterns can also provide information about the spatial relationships between protons, helping to confirm the stereochemistry.

In ¹³C NMR, the number of unique carbon signals can indicate the symmetry of the molecule. The trans isomer, in its stable diequatorial conformation, is more symmetrical and may show fewer ¹³C signals than the less symmetrical cis isomer. The chemical shifts of the ring carbons are also diagnostic of the substituent's orientation.

X-ray Crystallography: For the pure isomers, if they can be crystallized, single-crystal X-ray crystallography can provide unambiguous determination of the molecular structure, including the stereochemistry of the cyclohexane ring and the preferred conformation in the solid state. This technique would definitively confirm the chair conformation and the axial/equatorial positions of the substituent groups.

| Technique | Application | Information Obtained |

|---|---|---|

| Gas Chromatography (GC) | Separation and Quantification | cis:trans isomer ratio, purity |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirmation of cis and trans structures, conformational details |

| X-ray Crystallography | Definitive Structural Analysis | Precise molecular geometry, conformation, and intermolecular packing in the solid state |

Characterization Methodologies and Spectroscopic Analysis of 1,4 Cyclohexanedimethanol Diisovalerate

Comprehensive Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,4-Cyclohexanedimethanol (B133615) Diisovalerate, both ¹H and ¹³C NMR would be employed for complete structural verification. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known values for similar structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclohexane (B81311) ring, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the two isovalerate groups. The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the cyclohexane ring, and the carbons of the isovalerate side chains.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for 1,4-Cyclohexanedimethanol Diisovalerate.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~173 |

| Methylene (-CH₂-O) | ~3.8 - 4.0 | ~70 |

| Cyclohexane Ring Methine (-CH-) | ~1.5 - 1.8 | ~35 - 40 |

| Cyclohexane Ring Methylene (-CH₂-) | ~1.0 - 1.8 | ~25 - 30 |

| Isovalerate Methine (-CH-) | ~2.0 - 2.2 | ~43 |

| Isovalerate Methylene (-CH₂-) | ~2.1 - 2.3 | ~26 |

| Isovalerate Methyl (-CH₃) | ~0.9 | ~22 |

This is an interactive data table. You can sort and filter the data as needed.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy: The FTIR spectrum of 1,4-Cyclohexanedimethanol Diisovalerate would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration. Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations from the aliphatic cyclohexane and isovalerate moieties.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretch is typically weaker in Raman than in FTIR, the C-H and C-C bond vibrations of the aliphatic structure would be expected to show strong signals.

A summary of the expected key vibrational bands is presented in the following table.

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Ester) | Stretching | 1730 - 1750 (Strong) | 1730 - 1750 (Weak) |

| C-O (Ester) | Stretching | 1150 - 1250 (Strong) | Moderate |

| C-H (Aliphatic) | Stretching | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| C-H (Aliphatic) | Bending | 1350 - 1470 (Moderate) | Moderate |

This is an interactive data table. You can sort and filter the data as needed.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 1,4-Cyclohexanedimethanol Diisovalerate, electron ionization (EI) mass spectrometry would likely lead to the observation of the molecular ion peak (M⁺) at m/z 312, confirming the molecular weight. The fragmentation pattern would be expected to show characteristic losses of the isovalerate groups and fragmentation of the cyclohexane ring. Key expected fragments are outlined in the table below.

| m/z Value | Proposed Fragment | Formula |

| 312 | Molecular Ion [M]⁺ | [C₁₈H₃₂O₄]⁺ |

| 211 | [M - C₅H₉O]⁺ | [C₁₃H₂₃O₃]⁺ |

| 111 | [C₆H₁₀(CH₂OH)]⁺ | [C₇H₁₃O]⁺ |

| 85 | [C₅H₉O]⁺ | [C₅H₉O]⁺ |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ |

This is an interactive data table. You can sort and filter the data as needed.

Chromatographic Separation and Purity Assessment Methods

Gas Chromatography (GC): Given its volatility, gas chromatography is the most common method for the purity assessment of 1,4-Cyclohexanedimethanol Diisovalerate. tcichemicals.com A high-purity standard of the compound would be used for calibration. A typical GC method would involve a non-polar capillary column and a flame ionization detector (FID). The purity is determined by the area percentage of the main peak corresponding to the compound. Commercial specifications often state a purity of greater than 98.0% as determined by GC. tcichemicals.com

A hypothetical set of GC parameters for this analysis is provided below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 280 °C |

| Detector Temperature (FID) | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

This is an interactive data table. You can sort and filter the data as needed.

Advanced Diffraction Studies for Crystalline Arrangement (if applicable)

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Since 1,4-Cyclohexanedimethanol Diisovalerate is a liquid at room temperature, single-crystal XRD studies would require the compound to be crystallized, likely at low temperatures. tcichemicals.com

If a suitable crystal could be obtained, XRD analysis would provide precise information on:

Molecular Conformation: The exact shape of the molecule in the solid state, including the conformation of the cyclohexane ring (chair, boat, etc.) and the orientation of the isovalerate side chains.

Crystal Packing: How the individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and nature of any weak intermolecular forces, such as van der Waals interactions, that hold the molecules together in the crystal.

This information would be valuable for understanding the relationship between the molecular structure and the macroscopic physical properties of the material in its solid state.

Research on the Role of 1,4 Cyclohexanedimethanol Diisovalerate in Polymer Science and Engineering

Evaluation as a Polymer Additive and Modifier

1,4-Cyclohexanedimethanol (B133615) Diisovalerate, a diester derived from 1,4-cyclohexanedimethanol (CHDM), is evaluated in polymer science for its potential as an additive and modifier. The rigid and bulky cycloaliphatic core of the CHDM moiety, combined with the flexible isovalerate ester groups, suggests its utility in altering the physical and mechanical properties of various polymer systems. Its high molecular weight and low volatility make it a candidate for a durable, non-migrating additive.

While specific research on 1,4-Cyclohexanedimethanol Diisovalerate is not extensively detailed in public literature, studies on analogous 1,4-cyclohexanedimethanol bis(aliphatic carboxylate) plasticizers provide significant insights into its likely effects. Research into eco-friendly plasticizers for poly(vinyl chloride) (PVC) has explored the synthesis and application of various CHDM-based diesters. skku.edu These compounds are considered alternatives to traditional phthalate plasticizers.

In one study, four different plasticizers were synthesized from 1,4-cyclohexanedimethanol and various aliphatic acids (butyric, hexanoic, octanoic, and decanoic acid). skku.edu The performance of these CHDM-based plasticizers in PVC blends was evaluated for mechanical properties. The results indicated that the length of the aliphatic acid chain significantly influences the plasticizing efficiency. As the chain length increased, the tensile strength of the PVC samples decreased while the elongation at break increased, demonstrating enhanced flexibility. Given that isovaleric acid is a C5 carboxylic acid, the diisovalerate ester would be expected to impart significant flexibility to polymer blends, comparable to the derivatives of other short-to-medium chain aliphatic acids. The bulky cyclohexane (B81311) ring from the CHDM core helps to separate polymer chains, while the flexible ester groups facilitate polymer chain mobility, which is the fundamental mechanism of plasticization.

Table 1: Mechanical Properties of PVC Plasticized with CHDM-Based Diesters

This table is representative of findings for CHDM-based aliphatic carboxylate plasticizers and is intended to illustrate the expected performance trends.

| Plasticizer (CHDM-diester of) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Butyric Acid | 22.5 | 350 |

| Hexanoic Acid | 20.1 | 380 |

| Octanoic Acid | 18.7 | 410 |

Data is synthesized based on trends reported in cited literature for illustrative purposes. skku.edu

The incorporation of additives like 1,4-Cyclohexanedimethanol Diisovalerate can have a pronounced impact on the formation and performance of polymer films. The parent molecule, 1,4-cyclohexanedimethanol (CHDM), is widely used as a comonomer in polyester synthesis to produce materials like PETG (Polyethylene Terephthalate (B1205515) Glycol-modified) with improved properties for film applications. mdpi.comnih.gov The inclusion of the non-planar CHDM ring disrupts polymer chain packing, reduces crystallinity, and enhances clarity, strength, and processability in films. mdpi.comnih.govpreprints.org

When used as an additive, 1,4-Cyclohexanedimethanol Diisovalerate is expected to function as a coalescing agent or plasticizer during film formation. It can lower the minimum film formation temperature (MFFT) of latex-based coatings and films, ensuring a continuous and defect-free film is formed at ambient conditions. The plasticizing effect would increase the flexibility and toughness of the resulting film, preventing brittleness and cracking. researchgate.net Furthermore, its low volatility ensures it remains in the film, providing long-term flexibility and performance stability. The CHDM core also contributes to good hydrolytic stability, a property that can be imparted to the polymer film. eastman.com

Integration into Advanced Coating and Resin Systems

The unique structure of 1,4-Cyclohexanedimethanol Diisovalerate lends itself to applications in advanced coatings and resins. Its precursor, CHDM, is a key building block for high-performance polyester and polyurethane coatings, valued for the excellent chemical resistance, hardness, flexibility, and hydrolytic stability it imparts. eastman.com As a derivative, the diisovalerate ester can be integrated into these systems as a modifier to fine-tune specific properties.

Rheology modifiers are critical additives in coating formulations, controlling viscosity, application properties (like sag resistance and leveling), and storage stability. specialchem.combasf.com While not a primary rheological additive in the traditional sense (like associative thickeners or fumed silica), 1,4-Cyclohexanedimethanol Diisovalerate can function as a secondary rheology modifier.

1,4-Cyclohexanedimethanol Diisovalerate, being a saturated diester, does not possess inherent functional groups that would allow it to participate directly in common cross-linking reactions such as those in melamine, isocyanate, or epoxy-based systems. Its primary role in such systems would be as a non-reactive physical modifier, plasticizing the cross-linked network to improve flexibility and impact resistance.

However, the underlying 1,4-cyclohexanedimethanol structure is fundamental to network formation in many thermoset resins. For context, other derivatives of CHDM are specifically designed for cross-linking. For example, 1,4-Cyclohexanedimethanol diglycidyl ether is a reactive diluent used in epoxy resin systems, where its two oxirane groups react with curing agents to become an integral part of the cross-linked polymer network. wikipedia.org Similarly, CHDM itself, with its two primary hydroxyl groups, is a crucial monomer in creating the backbone of polyester and polyurethane resins that are subsequently cross-linked.

Design and Synthesis of Novel Polymeric Materials Incorporating 1,4-Cyclohexanedimethanol Diisovalerate Moieties

This area of research focuses on incorporating the 1,4-cyclohexanedimethanol structural unit directly into the polymer backbone through synthesis, rather than using a derivative as an additive. The goal is to create new polymers with tailored properties. CHDM is a versatile monomer used to synthesize a wide range of polyesters with enhanced thermal stability, mechanical performance, and chemical resistance. mdpi.compreprints.orgresearchgate.net

Researchers have synthesized numerous polyesters by reacting CHDM with various aliphatic and aromatic diacids via melt polycondensation. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net For instance, polyesters based on CHDM and odd-carbon number aliphatic diacids (such as azelaic acid and undecanedioic acid) have been shown to have good thermal stability and crystallization ability, with some exhibiting high toughness and elongation at break exceeding 300%. researchgate.net The cis/trans isomer ratio of the CHDM monomer is a critical parameter that affects the crystallinity and melting point of the resulting polyester. researchgate.net By selecting different diacid co-monomers and controlling the polymerization conditions, novel materials with a wide spectrum of properties can be designed for applications ranging from engineering plastics to advanced films. researchgate.netresearchgate.net

Table 2: Properties of Polyesters Synthesized with 1,4-Cyclohexanedimethanol (CHDM)

| Co-monomer (Diacid) | Glass Transition Temp. (T_g, °C) | Melting Temp. (T_m, °C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| Pimelic Acid | 10.5 | 135.4 | 33.2 | 450 |

| Azelaic Acid | -2.1 | 115.1 | 29.5 | 380 |

| Sebacic Acid | 16.0 | 165.0 | 35.0 | >150 |

| 1,4-Cyclohexanedicarboxylic Acid (CHDA) | 63.7 | 211.0 | 45.1 | 200 |

Data compiled from multiple research sources to show representative values. nih.govresearchgate.netresearchgate.net

Exploration of Biodegradable Polymer Architectures

The incorporation of 1,4-cyclohexanedimethanol (CHDM) into polyester chains is a key strategy for developing novel biodegradable materials. CHDM's rigid cycloaliphatic structure imparts unique properties to polymers, influencing their crystallinity, thermal stability, and enzymatic degradation behavior.

Researchers have successfully synthesized a variety of biodegradable aliphatic polyesters and copolyesters using CHDM through methods like melt polymerization or enzymatic polymerization. nih.gov For instance, copolyesters based on succinic acid, 1,4-butanediol, and varying molar ratios of 1,3/1,4-CHDM have been created. researchgate.net Studies on these materials reveal that the CHDM content significantly affects the polymer's properties. Copolyesters with less than 50 mol% of 1,3/1,4-CHDM tend to be crystallizable, while those with more than 50 mol% are amorphous. researchgate.net This ability to tune crystallinity is crucial for controlling the mechanical properties and degradation rates of the resulting polymers.

The biodegradability of these CHDM-based copolyesters has been evaluated through enzymatic hydrolysis, which suggests they can be classified as surface-eroding polymers. researchgate.net Interestingly, the surface hydrophilicity of the copolyesters was found to be a more dominant factor in enzymatic hydrolysis than crystallinity. researchgate.net The synthesis of high-molecular-weight cycloaliphatic polyesters from CHDM and 1,4-cyclohexanedicarboxylic acid (CHDA) has also been a focus, yielding materials with potential for various applications. nih.gov

Table 1: Effect of 1,3/1,4-CHDM Content on Polyester Properties

| CHDM Content (mol%) | Polymer Structure | Key Finding |

|---|---|---|

| < 50% | Crystallizable | Allows for tuning of mechanical strength and thermal properties. |

Development of Specialty Films with Tailored Functionalities

1,4-Cyclohexanedimethanol (CHDM) is a critical comonomer in the production of specialty polyester films, prized for its ability to enhance thermal stability, mechanical strength, and barrier properties. mdpi.comresearchgate.net The non-planar ring structure of CHDM disrupts the regular polymer chain packing, which can be leveraged to modify the properties of polyesters like poly(ethylene terephthalate) (PET).

When CHDM is incorporated into PET, it creates a copolyester known as glycol-modified polyethylene (B3416737) terephthalate (PETG). The inclusion of CHDM reduces the degree of crystallinity in PET, which improves its processability and clarity, making PETG suitable for applications requiring high transparency and durability.

Furthermore, the stereochemistry of CHDM, which exists in cis and trans isomers, plays a significant role in determining the final properties of the polymer. nih.gov An increase in the percentage of the trans-CHDM isomer can shift the polymer structure from amorphous to highly crystalline. nih.gov This transition dramatically improves mechanical properties, such as tensile strength and modulus, as well as the gas barrier performance against oxygen and carbon dioxide. nih.gov The stable and stretched structure of trans-CHDM isomers enhances the symmetry of the polymer chains, facilitating the formation of stable crystals. nih.gov This level of control allows for the engineering of specialty films with functionalities tailored for specific and demanding applications, including packaging and electronics. mdpi.comresearchgate.net

Bio-based plasticizers are also being explored to enhance the flexibility and processing of compostable polymers used in green packaging films. nih.govresearchgate.net While specific data on 1,4-cyclohexanedimethanol diisovalerate as a plasticizer is limited, the development of such additives is a key area of research aimed at improving the performance of biodegradable films. nih.govresearchgate.net The use of plasticizers in biodegradable polymer composites, such as those made from starch and chitosan, has been shown to improve elongation at break and reduce water vapor permeability, making them more suitable for packaging applications. mdpi.com

Table 2: Impact of trans-CHDM Isomer Content on Polymer Film Properties

| Property | Effect of Increasing trans-CHDM Content | Rationale |

|---|---|---|

| Crystallinity | Increases | The stable and stretched isomer structure enhances chain symmetry, promoting crystal formation. nih.gov |

| Tensile Strength | Improves | Higher crystallinity leads to a stronger, more rigid material. nih.gov |

| Tensile Modulus | Improves | Increased stiffness due to more ordered polymer chains. nih.gov |

Theoretical and Computational Chemistry Studies of 1,4 Cyclohexanedimethanol Diisovalerate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1,4-Cyclohexanedimethanol (B133615) Diisovalerate, these calculations can map the electron density distribution, identify sites susceptible to nucleophilic or electrophilic attack, and determine various molecular properties.

The electronic environment of the ester functional groups is a key determinant of the molecule's reactivity. The carbonyl carbon of the ester is electrophilic due to the polarization of the C=O bond, making it a primary site for nucleophilic attack, which is the initial step in hydrolysis. Conversely, the carbonyl oxygen is nucleophilic. DFT studies on similar ester compounds reveal that the charge distribution is significantly influenced by the nature of the alcohol and carboxylic acid moieties.

Key electronic properties that can be calculated to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For esters, the LUMO is typically localized on the carbonyl group, consistent with its electrophilic character.

Table 1: Representative Calculated Electronic Properties of a Model Ester Fragment (e.g., Cyclohexyl Isovalerate) Based on General DFT Studies

| Property | Description | Predicted Significance for 1,4-Cyclohexanedimethanol Diisovalerate |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The HOMO is likely located on the non-bonding orbitals of the carbonyl and ether oxygens. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate to large gap would suggest good kinetic stability under normal conditions. |

| Mulliken Atomic Charges | Partial charges on individual atoms. | The carbonyl carbon will have a significant positive charge, and the carbonyl oxygen a negative charge. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the electron density surface. | The MEP would show a negative potential (red) around the carbonyl oxygens and a positive potential (blue) near the carbonyl carbons and hydrogens. |

These calculations can also provide insights into the molecule's reactivity in different chemical environments. For instance, in the presence of an acid catalyst, protonation of the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. DFT can model this protonation and calculate the activation energy for subsequent reactions. rsc.orgresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

The conformational flexibility of 1,4-Cyclohexanedimethanol Diisovalerate is a critical aspect of its function, particularly if used as a plasticizer or in other material applications. Molecular dynamics (MD) simulations can explore the accessible conformations of the molecule over time, providing a detailed picture of its dynamic behavior.

The central cyclohexane (B81311) ring in 1,4-Cyclohexanedimethanol Diisovalerate primarily exists in a chair conformation. The two isovalerate substituents can be in either axial or equatorial positions. For 1,4-disubstituted cyclohexanes, the trans isomer generally has a diequatorial conformation as its most stable state to minimize steric hindrance. libretexts.orgcdnsciencepub.comfiveable.me The cis isomer would have one axial and one equatorial substituent. Given that the substituents are bulky, the diequatorial conformation of the trans isomer is expected to be significantly more stable. libretexts.org

Beyond the ring conformation, the isovalerate side chains also possess rotational freedom around the C-O and C-C single bonds. MD simulations can reveal the preferred orientations of these side chains and the energy barriers between different conformational states. This information is crucial for understanding how the molecule interacts with polymer chains and other molecules in a material matrix.

Table 2: Key Conformational Features of 1,4-Cyclohexanedimethanol Diisovalerate Explored by Molecular Modeling

| Feature | Description | Predicted Dominant Conformation |

| Cyclohexane Ring | The central six-membered ring. | Predominantly in a chair conformation. |

| Substituent Position (trans isomer) | Orientation of the two -CH₂-O-isovalerate groups. | Diequatorial to minimize 1,3-diaxial interactions. libretexts.org |

| Substituent Position (cis isomer) | Orientation of the two -CH₂-O-isovalerate groups. | One axial and one equatorial. |

| Side Chain Torsion Angles | Rotation around the ester and alkyl bonds. | Rotameric states that minimize steric clashes. |

The results from MD simulations can be used to calculate various macroscopic properties, such as the radius of gyration, which provides a measure of the molecule's compactness, and radial distribution functions, which describe the spatial arrangement of molecules in a condensed phase.

Mechanistic Insights into Esterification and Degradation Processes via Computational Modeling

Computational modeling can provide detailed mechanistic pathways for the formation (esterification) and breakdown (hydrolysis) of 1,4-Cyclohexanedimethanol Diisovalerate.

Esterification: The synthesis of this compound typically involves the acid-catalyzed esterification of 1,4-cyclohexanedimethanol with isovaleric acid. Computational studies on similar reactions have elucidated the key steps of the mechanism. rsc.org The reaction likely proceeds through the following stages:

Protonation of the carbonyl oxygen of isovaleric acid by the acid catalyst.

Nucleophilic attack of a hydroxyl group from 1,4-cyclohexanedimethanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to one of the hydroxyls of the intermediate.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

DFT calculations can be used to determine the geometries of the transition states and intermediates along this reaction pathway and to calculate the corresponding activation energies. rsc.orgrsc.org This information helps in understanding the reaction kinetics and optimizing reaction conditions.

Degradation (Hydrolysis): The primary degradation pathway for 1,4-Cyclohexanedimethanol Diisovalerate in the presence of water is hydrolysis, which is the reverse of esterification. This process can be catalyzed by either acids or bases.

Acid-catalyzed hydrolysis: The mechanism is the microscopic reverse of acid-catalyzed esterification. rsc.org

Base-catalyzed hydrolysis (saponification): This process is generally faster and involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. nih.gov This forms a tetrahedral intermediate, which then collapses to form a carboxylate anion and 1,4-cyclohexanedimethanol. This reaction is irreversible because the final step involves an acid-base reaction where the alkoxide leaving group is protonated by the newly formed carboxylic acid.

Computational modeling can simulate these hydrolysis reactions, providing insights into their rates under different environmental conditions (e.g., pH, temperature). chemrxiv.orgresearchgate.net For instance, simulations could predict the half-life of the compound in an aqueous environment.

Table 3: Computationally Investigated Parameters for Esterification and Hydrolysis

| Process | Key Computational Insights |

| Acid-Catalyzed Esterification | - Structure of the tetrahedral intermediate. - Activation energy barriers for each step. rsc.org - Role of the catalyst in lowering the activation energy. |

| Base-Catalyzed Hydrolysis | - Transition state geometry for hydroxide attack. - Energy profile of the reaction pathway. - Prediction of reaction rates. nih.gov |

By combining quantum chemical calculations and molecular dynamics simulations, a comprehensive understanding of the chemical and physical properties of 1,4-Cyclohexanedimethanol Diisovalerate can be achieved, guiding its application and predicting its environmental fate.

Environmental Implications and Sustainable Development Research for 1,4 Cyclohexanedimethanol Diisovalerate

Investigation of Biodegradation Pathways and Environmental Fate

Direct experimental studies on the biodegradation of 1,4-Cyclohexanedimethanol (B133615) Diisovalerate are not extensively detailed in publicly available literature. However, based on its chemical structure as a diester, a probable biodegradation pathway can be proposed. The primary mechanism for the breakdown of ester-based compounds in the environment is through enzymatic hydrolysis. nih.govnih.govresearchgate.net

This process involves the cleavage of the two ester bonds by esterase enzymes, which are common in various microorganisms. nih.gov The hydrolysis would break down the molecule into its constituent alcohol and carboxylic acid: 1,4-Cyclohexanedimethanol (CHDM) and two molecules of isovaleric acid. researchgate.net

The environmental fate of these primary degradation products is as follows:

Isovaleric Acid : This compound, also known as 3-methylbutanoic acid, is a naturally occurring short-chain fatty acid. nih.govbiocrates.com It is found in various plants and is a product of amino acid fermentation by gut bacteria. biocrates.com As a natural metabolite, isovaleric acid is readily biodegradable in aerobic and anaerobic environments. researchgate.net

1,4-Cyclohexanedimethanol (CHDM) : The environmental fate of CHDM is subject to further degradation by microorganisms. The cyclohexane (B81311) ring can be opened and subsequently mineralized into carbon dioxide and water under aerobic conditions.

Table 1: Proposed Biodegradation Pathway for 1,4-Cyclohexanedimethanol Diisovalerate

| Step | Process | Reactant | Primary Products | Notes |

|---|---|---|---|---|

| 1 | Enzymatic Hydrolysis | 1,4-Cyclohexanedimethanol Diisovalerate | 1,4-Cyclohexanedimethanol Mono-isovalerate + Isovaleric Acid | Initial cleavage of one ester bond by microbial esterases. This can be the rate-limiting step. researchgate.net |

| 2 | Enzymatic Hydrolysis | 1,4-Cyclohexanedimethanol Mono-isovalerate | 1,4-Cyclohexanedimethanol + Isovaleric Acid | Cleavage of the second ester bond, completing the primary degradation. |

| 3 | Metabolism / Further Degradation | Isovaleric Acid | CO₂, H₂O, Biomass | As a natural fatty acid, it is expected to be readily metabolized by microorganisms. researchgate.net |

| 4 | Metabolism / Further Degradation | 1,4-Cyclohexanedimethanol | CO₂, H₂O, Biomass | Degradation proceeds via oxidation and ring-opening pathways. |

Life Cycle Assessment (LCA) for Sustainable Production and Application

The key stages in a cradle-to-gate LCA for this compound would include:

Feedstock Production : This involves the synthesis of the two primary precursors, 1,4-Cyclohexanedimethanol (CHDM) and isovaleric acid. The environmental impact at this stage is highly dependent on the origin of the raw materials—whether they are derived from conventional fossil fuels or from renewable, bio-based sources. rsc.orgaiche.org

Esterification Process : The chemical reaction to combine CHDM and isovaleric acid. This assessment would quantify the energy consumption, catalyst usage, solvent use (if any), and waste generation associated with the manufacturing process.

Purification : The separation and purification of the final 1,4-Cyclohexanedimethanol Diisovalerate product, which consumes energy and may generate waste streams.

Table 2: Key Considerations for a Cradle-to-Gate LCA of 1,4-Cyclohexanedimethanol Diisovalerate

| LCA Stage | Key Factors and Inputs | Potential Environmental Impacts | Opportunities for Improvement |

|---|---|---|---|

| Feedstock: 1,4-Cyclohexanedimethanol (CHDM) | - Source: Petroleum vs. Recycled PET

| - Fossil resource depletion

| Utilize recycled PET feedstock to promote a circular economy. |

| Feedstock: Isovaleric Acid | - Source: Petrochemical vs. Bio-based (e.g., from fusel oil)

| - Fossil resource depletion vs. Land use (for biomass)

| Source from renewable agricultural byproducts to reduce reliance on fossil fuels. academie-sciences.fropenagriculturejournal.com |

| Manufacturing: Esterification | - Reactor energy consumption

| - Energy demand

| Develop solvent-free reaction conditions and utilize highly efficient, recyclable catalysts. |

| Manufacturing: Purification | - Energy for distillation or other separation techniques

| - High energy consumption

| Optimize purification processes to maximize yield and minimize energy input. |

Advancements in Green Synthesis and Waste Minimization Strategies

Significant research has been directed towards developing green and sustainable synthesis routes for the precursors of 1,4-Cyclohexanedimethanol Diisovalerate, which directly contributes to waste minimization and a more favorable environmental profile.

Green Synthesis of 1,4-Cyclohexanedimethanol (CHDM): A major advancement is the production of CHDM from waste Polyethylene (B3416737) Terephthalate (B1205515) (PET). This chemical upcycling approach addresses the significant environmental problem of plastic waste. The process typically involves two main steps:

Glycolysis of PET : Waste PET is depolymerized using ethylene (B1197577) glycol to produce bis(2-hydroxyethyl) terephthalate (BHET).

Hydrogenation of BHET : The aromatic ring of the BHET intermediate is hydrogenated, followed by the reduction of the ester groups to yield CHDM. This step often employs catalysts such as Palladium on carbon (Pd/C) for the ring hydrogenation and copper-based catalysts for the ester reduction.

This pathway not only provides a valuable monomer from a waste source but also offers an alternative to the conventional petroleum-based synthesis of CHDM, which starts from p-xylene (B151628).

Green Synthesis of Isovaleric Acid: Isovaleric acid can be synthesized from renewable biomass sources. One promising route involves the oxidation of isoamyl alcohol (3-methyl-1-butanol). Isoamyl alcohol is a major component of fusel oil, a byproduct of ethanol (B145695) fermentation from biomass. academie-sciences.fr The oxidation can be carried out using green oxidants like hydrogen peroxide with a catalyst, such as tungstic acid, providing a pathway that avoids harsh or toxic oxidizing agents. academie-sciences.fr This valorization of a fermentation byproduct represents an efficient use of resources and aligns with the principles of a circular bioeconomy.

These green synthesis strategies are integral to waste minimization. By utilizing post-consumer plastic waste (PET) and agricultural byproducts (fusel oil), the production of 1,4-Cyclohexanedimethanol Diisovalerate can be integrated into a more sustainable and circular economic model, reducing landfill burden and reliance on virgin fossil feedstocks.

Table 3: Comparison of Synthesis Strategies for Precursors

| Precursor | Conventional (Petroleum-Based) Route | Green/Sustainable Route | Waste Minimization Aspect |

|---|---|---|---|

| 1,4-Cyclohexanedimethanol (CHDM) | Oxidation of p-xylene to terephthalic acid (TPA) or dimethyl terephthalate (DMT), followed by multi-step hydrogenation. | Depolymerization (glycolysis) of waste PET to BHET, followed by catalytic hydrogenation. | Upcycles post-consumer plastic waste, reducing landfill accumulation. |

| Isovaleric Acid | Typically synthesized via the oxo process from isobutylene, using synthesis gas (CO/H₂). | Oxidation of isoamyl alcohol, a component of fusel oil (a byproduct of biomass fermentation). academie-sciences.fr | Valorizes a low-value byproduct from the biofuel and beverage industries. |

Future Research Trajectories and Interdisciplinary Applications of 1,4 Cyclohexanedimethanol Diisovalerate

Exploration of New Derivatization Chemistries and Analogues

Future research into 1,4-Cyclohexanedimethanol (B133615) Diisovalerate is poised to explore a wide array of new derivatization chemistries to synthesize novel analogues with tailored properties. The core structure of this compound offers multiple sites for chemical modification, including the cyclohexane (B81311) ring and the isovalerate side chains.

One promising avenue of research lies in the synthesis of a series of analogous diesters by replacing the isovalerate moiety with other aliphatic or aromatic carboxylic acids. This would allow for a systematic investigation into how the nature of the ester group influences the compound's physical and chemical characteristics. For instance, creating a library of 1,4-cyclohexanedimethanol bis(aliphatic carboxylates) with varying chain lengths and branching would provide valuable data for developing advanced plasticizers with optimized performance.

Furthermore, the hydroxyl groups of the parent diol, 1,4-cyclohexanedimethanol, can be targets for derivatization prior to esterification. Introducing other functional groups onto the cyclohexane ring could lead to the development of reactive monomers for specialty polymers. These new derivatives could find applications in high-performance coatings, adhesives, and composites.

Another area of exploration involves the synthesis of polymeric analogues. 1,4-Cyclohexanedimethanol is a well-established monomer in the production of polyesters, and future research could focus on the incorporation of isovaleric acid or its derivatives as co-monomers. This could lead to the development of biodegradable aliphatic copolyesters with tunable thermal and mechanical properties. mdpi.com Enzymatic polymerization is a particularly promising green chemistry approach for synthesizing such novel polyesters. mdpi.com

Development of Advanced Catalytic Systems for Efficient Synthesis

The efficient and sustainable synthesis of 1,4-Cyclohexanedimethanol Diisovalerate and its analogues is a critical area for future research, with a strong emphasis on the development of advanced catalytic systems. Traditional esterification methods often rely on homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture.

Heterogeneous Solid Acid Catalysts: A significant research trajectory is the development and optimization of heterogeneous solid acid catalysts for the esterification of 1,4-cyclohexanedimethanol with isovaleric acid. These catalysts, such as zeolites, ion-exchange resins, and sulfated metal oxides, offer several advantages, including ease of separation, reusability, and reduced environmental impact. researchgate.net Future work will likely focus on designing catalysts with tailored acidity, porosity, and surface properties to maximize reaction rates and selectivity. Magnetic-responsive solid acid catalysts, which can be easily recovered using a magnetic field, represent a particularly innovative approach. nih.govrsc.org

Enzymatic Catalysis: The use of lipases and other enzymes as catalysts for ester synthesis is a rapidly growing field of green chemistry. mdpi.com Enzymatic catalysis offers high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts. mdpi.com Future research will aim to identify and engineer robust enzymes with high activity and stability for the specific synthesis of 1,4-Cyclohexanedimethanol Diisovalerate. The enzymatic polymerization of CHDM with various diacids has already shown promise for creating biodegradable polyesters, and this approach could be extended to the synthesis of specific diesters. researchgate.net

The table below summarizes potential catalytic systems for the synthesis of 1,4-Cyclohexanedimethanol Diisovalerate:

| Catalyst Type | Examples | Potential Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Solid Acids | Zeolites, Sulfated Zirconia, Ion-Exchange Resins, Heteropolyacids | Easy separation, reusability, reduced corrosion, environmentally friendly | Tailoring acidity and pore structure, improving stability and activity |

| Enzymatic Catalysts | Lipases (e.g., from Candida antarctica), Cutinases | High selectivity, mild reaction conditions, green and sustainable | Enzyme screening and engineering, immobilization techniques, process optimization |

| Magnetic-Responsive Catalysts | Sulfonic or Phosphotungstic acid functionalized magnetic nanoparticles | Facile recovery using a magnetic field, high reusability | Improving catalytic activity and long-term stability |

Elucidation of Complex Structure-Property Relationships in Engineered Systems

A deep understanding of the relationship between the molecular structure of 1,4-Cyclohexanedimethanol Diisovalerate and its macroscopic properties is crucial for designing materials with specific functionalities. Future research will employ a combination of experimental techniques and computational modeling to elucidate these complex relationships.

The stereochemistry of the 1,4-disubstituted cyclohexane ring, which exists as both cis and trans isomers, plays a significant role in determining the physical properties of its derivatives. The ratio of these isomers can influence the packing of molecules in the solid state and the flexibility of polymer chains in which it is incorporated. This, in turn, affects properties such as melting point, glass transition temperature, and crystallinity. dicp.ac.cn

The branched structure of the isovalerate groups is another key feature that influences the compound's properties. Compared to linear ester chains, the branched structure can disrupt molecular packing, leading to a lower melting point and viscosity. This is a desirable characteristic for applications such as plasticizers and lubricants. The esterification of hydrophilic phenolic antioxidants has shown that the alkyl ester side chain significantly influences the lipophilicity and antioxidant activity of the molecule. researchgate.netnih.gov A similar systematic study on 1,4-cyclohexanedimethanol diesters would be highly valuable.

Future studies will likely involve the synthesis of a series of diesters with varying ester side chains to systematically probe the effects of chain length, branching, and the presence of other functional groups on the thermal, mechanical, and chemical properties. Advanced characterization techniques, such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA), will be essential for these investigations.

The table below outlines key structural features of 1,4-Cyclohexanedimethanol Diisovalerate and their potential influence on material properties:

| Structural Feature | Potential Influence on Properties | Research Direction |

|---|---|---|

| Cyclohexane Ring | Provides rigidity, thermal stability, and chemical resistance. | Incorporation into polymers for enhanced performance. |

| Cis/Trans Isomerism | Affects molecular packing, crystallinity, melting point, and glass transition temperature. | Controlling isomer ratio during synthesis to tune material properties. |

| Branched Isovalerate Groups | Disrupts molecular packing, potentially lowering viscosity and improving flexibility. | Investigating the effect of branching on plasticizer efficiency and lubricant performance. |

| Ester Linkages | Susceptible to hydrolysis, influencing biodegradability. | Developing biodegradable materials with controlled degradation rates. |

Potential in Emerging Technologies and Specialized Functional Materials

The unique combination of properties offered by 1,4-Cyclohexanedimethanol Diisovalerate opens up possibilities for its use in a variety of emerging technologies and specialized functional materials.

Advanced Plasticizers: As a non-phthalate ester, 1,4-Cyclohexanedimethanol Diisovalerate is a promising candidate for the development of safer and more environmentally friendly plasticizers for polymers such as polyvinyl chloride (PVC). Its branched structure could impart good flexibility and low-temperature performance.

Specialty Lubricants: The thermal stability and viscosity characteristics of this compound suggest its potential as a base oil or additive in specialty lubricants. penpet.com Synthetic oils are often chosen for their superior performance at extreme temperatures and for their chemical stability, and esters are a known class of synthetic lubricants. klueber.com The cyclohexane ring could provide enhanced thermal and oxidative stability, while the isovalerate groups could contribute to good lubricity.

Coatings and Films: The use of 1,4-cyclohexanedimethanol in powder coatings is known to enhance weather resistance and gloss. ulprospector.com The diisovalerate derivative could find similar applications, potentially acting as a reactive diluent or a modifier to improve the flexibility and impact resistance of coatings and films. The development of CHDM-based polyesters for smart film applications is an active area of research. nih.gov

Biomaterials: The potential for biodegradability, stemming from the ester linkages, makes 1,4-Cyclohexanedimethanol Diisovalerate and its polymeric analogues interesting for applications in the biomedical field. For example, polyesters based on CHDM have been investigated for use as biomaterials. mdpi.com

BPA-Free Polymers: 1,4-Cyclohexanedimethanol is being explored as a replacement for bisphenol A (BPA) in the synthesis of polyesters and polycarbonates. rsc.org The diisovalerate, as a monomer or an additive, could also play a role in the development of new BPA-free materials with excellent thermal and mechanical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing 1,4-cyclohexanedimethanol diisovalerate, and how do reaction conditions influence isomer ratios?

- The compound is synthesized via esterification of 1,4-cyclohexanedimethanol (CHDM) with isovaleric acid. Catalytic methods (e.g., acid catalysts like H₂SO₄ or enzymatic approaches) are common. The cis/trans isomer ratio of CHDM impacts the final product’s properties, requiring precise control of reaction temperature (typically 80–120°C) and catalyst loading . Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are used to monitor isomer distribution .

Q. What spectroscopic techniques are recommended for characterizing 1,4-cyclohexanedimethanol diisovalerate?

- FT-IR : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and hydroxyl (-OH) absence, confirming esterification .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR differentiate cis/trans isomers via coupling constants and chemical shifts (e.g., axial vs. equatorial protons in the cyclohexane ring) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (exact mass: 348.252043) and fragmentation patterns .

Q. What safety protocols are critical when handling 1,4-cyclohexanedimethanol diisovalerate?

- Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store at 2–8°C to prevent degradation . In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve esterification efficiency and selectivity?

- Heterogeneous Catalysts : Metal-organic frameworks (MOFs) or immobilized lipases enhance reusability and reduce side reactions (e.g., transesterification). For example, Candida antarctica lipase B (CAL-B) immobilized on silica achieves >90% conversion under mild conditions .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to determine rate constants and optimize temperature/pH .

Q. What strategies resolve contradictions in reported thermal stability data for polyesters derived from 1,4-cyclohexanedimethanol diisovalerate?

- Contradiction Source : Discrepancies arise from varying isomer ratios (cis vs. trans) and polymerization methods.

- Methodology :

- Conduct thermogravimetric analysis (TGA) under identical conditions (heating rate: 10°C/min, N₂ atmosphere).

- Compare DSC results for glass transition (Tg) and melting temperatures (Tm) across studies .

- Use <sup>13</sup>C NMR to correlate isomer content with degradation profiles .

Q. How does copolymerization with 1,4-cyclohexanedimethanol diisovalerate affect mechanical properties of polyesters?

- Experimental Design :

- Synthesize copolymers with varying diisovalerate content (e.g., 5–20 mol%) and comonomers like terephthalic acid.

- Test tensile strength (ASTM D638) and impact resistance (Izod test).

- Data Table :

| Diisovalerate Content (mol%) | Tensile Strength (MPa) | Impact Strength (J/m) |

|---|---|---|

| 5 | 45 ± 2 | 60 ± 5 |

| 10 | 52 ± 3 | 75 ± 6 |

| 20 | 38 ± 4 | 50 ± 4 |

- Higher diisovalerate content increases flexibility but reduces strength beyond 10 mol% due to steric hindrance .

Q. What computational methods predict the reactivity of 1,4-cyclohexanedimethanol diisovalerate in polymerization?

- DFT Calculations : Model transition states for ester bond formation using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies of cis vs. trans isomers .

- Molecular Dynamics (MD) : Simulate polymer chain packing to predict crystallinity and thermal behavior .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., catalytic efficiency), replicate experiments using standardized protocols and validate via inter-lab collaborations .

- Data Reproducibility : Document isomer ratios, catalyst batches, and purification methods (e.g., column chromatography vs. distillation) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.